molecular formula C16H14N2O B11924740 4-Phenethylquinazolin-2(1H)-one

4-Phenethylquinazolin-2(1H)-one

Cat. No.: B11924740
M. Wt: 250.29 g/mol
InChI Key: IBRSHCFCFFXQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenethylquinazolin-2(1H)-one is a synthetic organic compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative features a phenethyl substituent, a modification that can influence the compound's lipophilicity, bioavailability, and interaction with biological targets. Quinazolinones are bicyclic heterocycles consisting of a benzene ring fused to a pyrimidinone ring, and their structural flexibility allows for precise pharmacological modulation through targeted chemical modifications . Quinazolinone-based compounds are investigated across multiple therapeutic areas due to their ability to interact with various enzymes and receptors. The core scaffold is a key structural motif in several FDA-approved kinase inhibitors for oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) . Beyond oncology, quinazolinone derivatives have demonstrated significant potential in antiviral research, with recent studies identifying them as non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ) . Additionally, this chemical class is explored for its anti-inflammatory, antimicrobial, and anticonvulsant properties, making it a versatile template for developing new therapeutic agents . The 2(1H)-one variant, in particular, is a common intermediate in synthetic pathways and is present in various naturally occurring alkaloids . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(2-phenylethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)

InChI Key

IBRSHCFCFFXQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 4 Phenethylquinazolin 2 1h One Analogs

Role of the Phenethyl Substituent in Modulating Biological Activity

The phenethyl group at the C-4 position is a key determinant of activity. Its aromatic ring and aliphatic linker offer multiple points for modification, each impacting the molecule's interaction with biological targets.

Substituents on the phenyl ring of the phenethyl group can drastically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and biological activity. Studies on analogous quinazoline (B50416) structures have demonstrated that the nature of these substituents is crucial.

For instance, in studies of related quinazoline-based inhibitors, the introduction of electron-withdrawing groups (EWGs) such as chloro (-Cl), bromo (-Br), or fluoro (-F) on the phenyl ring often leads to enhanced potency. nih.gov Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can sometimes result in decreased activity, although this is target-dependent. nih.govmdpi.com The position of the substituent is also critical, with para-substitution frequently yielding the most favorable results. nih.gov These findings suggest that the electronic environment of the phenethyl ring plays a direct role in target engagement.

Table 1: Influence of Aromatic Ring Substitution on Biological Activity

Substituent Type General Effect on Activity Example Groups
Electron-Withdrawing Groups (EWGs) Often increases potency -Cl, -Br, -F, -SO₂CH₃
Electron-Donating Groups (EDGs) Often decreases potency -CH₃, -OCH₃

The two-carbon (ethyl) linker connecting the phenyl group to the quinazolinone nucleus provides conformational flexibility, which is vital for optimal positioning within a receptor's binding pocket. Modifications to this linker, such as altering its length or rigidity, can have significant consequences. SAR studies on similar heterocyclic compounds have shown that the length of an aliphatic chain linker is often finely tuned for maximum activity. nih.gov

Shortening the chain to a single carbon (a benzyl (B1604629) substituent) or lengthening it to three carbons (a 3-phenylpropyl substituent) would alter the spatial relationship between the terminal phenyl ring and the quinazolinone core, likely impacting binding affinity. Introducing rigidity, for example, by incorporating a double bond to create a styryl substituent, would restrict conformational freedom, which could either be beneficial or detrimental depending on the target's topology.

Effects of Substituents on the Quinazolin-2(1H)-one Nucleus

The quinazolin-2(1H)-one core is not merely a scaffold but an active participant in molecular interactions. Substitutions at various positions on this fused heterocyclic system are known to be critical for activity. nih.gov

Systematic modification of the quinazolinone ring has elucidated the importance of several key positions.

Position C-2: The presence of small, functional groups at the C-2 position is often essential. Groups like methyl or thiol (-SH) have been shown to be important for the antimicrobial activities of some quinazolinone derivatives. nih.gov

Position C-4: This position is critical for orienting the key phenethyl pharmacophore. In many quinazoline series, substitution at C-4 with groups like substituted amines has been shown to improve biological activity. nih.gov The phenethyl group in the parent compound serves this crucial role.

Positions C-6 and C-8: The benzene (B151609) ring portion of the nucleus is also a key site for modification. The introduction of halogen atoms, such as bromine or iodine, at the C-6 and C-8 positions has been shown to be beneficial for increasing the antitumor and antimicrobial activities of quinazolinone compounds. nih.govresearchgate.net Nitration has also been reported to occur preferentially at the C-6 position. nih.gov

Table 2: Effect of Substitutions on the Quinazolin-2(1H)-one Nucleus

Position Favorable Substituents Resulting Activity Enhancement
C-2 Methyl, Thiol Antimicrobial
C-6 Halogens (Br, I) Antitumor, Antimicrobial

The quinazolin-2(1H)-one structure features a lactam-lactim tautomerism, which is significant for its chemical reactivity and biological interactions. researchgate.net The carbonyl group at C-2 and the adjacent N-H group (imidate function) are key hydrogen bond donors and acceptors. Altering these functionalities can have a profound impact. For example, replacing the C-2 carbonyl oxygen with sulfur to create a quinazoline-2(1H)-thione can modify the compound's electronic properties and hydrogen-bonding capacity, leading to a different pharmacological profile. The integrity of the N1-C2=O system is often considered crucial for maintaining the planar geometry required for interaction with many biological targets.

Stereochemical Considerations in Phenethylquinazolinone Derivatives

While the parent 4-phenethylquinazolin-2(1H)-one is achiral, modifications can introduce chiral centers, making stereochemistry a critical factor. For instance, substitution on the alpha- or beta-carbon of the ethyl linker would create a stereocenter. Studies on structurally related quinazoline derivatives have shown that biological activity can be highly stereoselective. nih.gov In one case, the (+)-enantiomer of a chiral quinazoline showed significantly stronger antiproliferative activity than the (-)-enantiomer. nih.gov This implies that if a chiral center is present in a this compound analog, the different enantiomers would likely exhibit distinct potencies and potentially different biological effects due to differential interactions with chiral biological macromolecules like enzymes and receptors.

Elucidation of Pharmacophoric Requirements for Specific Biological Responses

The elucidation of pharmacophoric requirements is a critical step in medicinal chemistry, defining the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For the this compound scaffold, understanding these requirements allows for the rational design of analogs with enhanced potency and selectivity for specific biological targets. While direct and extensive structure-activity relationship (SAR) studies on this compound itself are not widely published, a comprehensive analysis of related quinazolinone analogs provides significant insights into the key structural features governing their biological responses, such as anticancer and anti-inflammatory activities.

The fundamental pharmacophore of a quinazolinone derivative can be broken down into several key regions: the fused benzene ring (A), the pyrimidinone ring (B), the substituent at the N1 position, the substituent at the C2 position, and the substituent at the C4 position. The biological activity is highly dependent on the nature of the substituents at these positions.

Influence of Substituents on the Quinazoline Core

Modifications on the core quinazoline structure, particularly on the fused benzene ring, have been shown to modulate activity. For instance, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanol derivatives studied for their anticancer properties, substitutions on the quinazoline ring itself were found to be crucial.

The Role of Substituents at the C2-Position

The C2-position of the quinazolinone core is a key site for modification that significantly impacts biological activity. In studies of 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents, the introduction of a chloro group at the C2-position led to a substantial increase in potency. nih.gov

For example, the 2-chloro-substituted analog 17 demonstrated a tenfold increase in effectiveness against the A549 lung cancer cell line compared to the unsubstituted hit compound 1a . nih.gov Conversely, the introduction of bulkier or different electronic nature groups such as hydroxyl, propoxy, phenoxy, or various amino groups at this position resulted in a significant decrease in antiproliferative activity. nih.gov This suggests a stringent requirement for a small, electron-withdrawing group at the C2-position for this specific biological response.

CompoundC2-SubstituentAntiproliferative Activity (IC50, A549 cells, µM)
1a H0.27
17 Cl0.027
18 OH>10
21 OPr4.89
23 OPh2.11
26 NHPh8.87

Data sourced from a study on 1-phenyl-1-(quinazolin-4-yl)ethanol analogs. nih.gov

The Impact of the N1-Substituent

In the context of 4(1H)-quinazolinones evaluated for anti-inflammatory activity, the nature of the substituent at the N1-position was found to be critical. Optimal potency was observed with smaller alkyl groups. Specifically, an isopropyl group at N1, as seen in 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone (50) , provided a good balance of efficacy and reduced side effects. nih.gov This highlights the importance of the size and lipophilicity of the N1-substituent for this particular biological activity.

Structure-Activity Relationship at the C4-Position

The substituent at the C4-position is a major determinant of the biological activity of quinazolinones. In the parent compound of interest, this is a phenethyl group. In related series, such as the 1-phenyl-1-(quinazolin-4-yl)ethanols, modifications to the aromatic ring at the C4-substituent were explored. While various substitutions on this phenyl ring were tolerated, none of the synthesized analogs showed superior antiproliferative activity compared to the parent compound with an unsubstituted phenyl ring in A549 cells. nih.gov

However, in a different series of 4-anilino-quinazoline derivatives investigated as EGFR kinase inhibitors, the substitution pattern on the C4-anilino ring was critical. Electron-withdrawing groups such as -Cl, -Br, -F, and -SO2CH3 on the phenyl moiety led to higher inhibitory activity compared to electron-donating groups like -CH3 and -OCH3. mdpi.com This indicates that for kinase inhibition, specific electronic properties of the C4-substituent are a key pharmacophoric requirement.

For antiproliferative activity in a series of 2-substituted quinazolin-4(3H)-ones, the length of a side chain at other positions was found to be important. Increasing a side chain from two to three carbons led to a decrease in activity, suggesting that the spatial extent of substituents is a finely tuned parameter. nih.gov This could imply that the length of the ethyl linker in the 4-phenethyl group is also an important factor for its biological activity.

Based on the available data from related quinazolinone analogs, the key pharmacophoric requirements for biological activity can be summarized as:

The Quinazolinone Core : This bicyclic system serves as the fundamental scaffold.

C2-Substituent : A small, electron-withdrawing group appears to be favorable for anticancer activity in some series.

N1-Substituent : Small alkyl groups may be optimal for certain biological activities like anti-inflammatory effects. For this compound, this position is unsubstituted (an -H atom).

Further targeted studies on this compound and its close analogs are necessary to precisely define the pharmacophore for its specific biological responses.

Mechanistic Investigations of 4 Phenethylquinazolin 2 1h One Mediated Biological Responses at the Pre Clinical Level

Identification and Validation of Molecular Targets

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Kinase Inhibition Profiling

Quinazoline (B50416) derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The quinazoline scaffold is a key feature in many EGFR tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. mdpi.com Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are approved for cancer treatment and function as reversible EGFR-TKIs. mdpi.comnih.gov Research has shown that substitutions on the quinazoline ring are critical for their inhibitory activity. nih.gov For instance, new 2-mercapto-quinazolin-4-one analogs have demonstrated potent EGFR-TK inhibitory activity, with some compounds showing higher potency than the reference drug gefitinib. bohrium.com

Phosphatidylinositol-3 Kinase (PI3K): The PI3K/AKT signaling pathway, which is vital for cell growth, proliferation, and survival, is a significant target for anticancer drug development. nih.gov Quinazoline derivatives have been identified as promising PI3K inhibitors. nih.govresearchgate.net Some FDA-approved drugs with a quinazoline core, including idelalisib (B1684644) and copanlisib, are known PI3K inhibitors. researchgate.net Studies have led to the discovery of novel quinazoline derivatives that show excellent inhibitory activity against specific PI3K isoforms, such as PI3Kδ, which is implicated in B-cell malignancies. nih.gov

RAF Kinase: The RAF kinases (ARAF, BRAF, and CRAF) are key components of the MAPK signaling cascade, which regulates cell development and proliferation. nih.gov The quinazolinone nucleus is a recognized scaffold for developing RAF inhibitors. mdpi.com For example, a fluoroquinazolinone urea (B33335) derivative has been identified as a potent RAF inhibitor. mdpi.com

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in inflammatory signaling pathways mediated by interleukin-1 receptors (IL-1R) and Toll-like receptors (TLR). nih.gov Inhibition of IRAK4 is an attractive strategy for treating inflammatory diseases. nih.gov Medicinal chemistry efforts have identified orally bioavailable quinazoline-based IRAK4 inhibitors with excellent selectivity and in vivo activity in inflammation models. nih.gov Further optimization of a quinazoline hit led to the discovery of a series of 5-azaquinazolines as selective and efficacious IRAK4 inhibitors. nih.gov

Kinase TargetQuinazolinone Derivative TypeKey Findings
EGFR 2-mercapto-quinazolin-4-one analogsShowed potent EGFR-TK inhibitory activity, with one compound having an IC50 of 13.40 nM compared to gefitinib's 18.14 nM. bohrium.com
PI3Kδ Quinazoline derivatives with an acrylamide (B121943) fragmentA lead compound exhibited an IC50 of 27.5 nM against PI3Kδ and showed high selectivity over other isoforms. nih.gov
RAF Fluoroquinazolinone urea derivativeActs as a RAF inhibitor. mdpi.com
IRAK4 Quinazoline-based inhibitorsOrally bioavailable with excellent pharmacokinetic profiles and in vivo activity in inflammation models. nih.gov

Enzyme Modulation

The versatility of the quinazolinone scaffold extends to the modulation of various enzymes involved in diverse physiological processes.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase): While specific data on cholinesterase inhibition by 4-phenethylquinazolin-2(1H)-one is not readily available, the broader quinazolinone class has been explored for this activity.

Carbonic Anhydrases: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov Several studies have demonstrated that quinazolinone derivatives can act as inhibitors of various human CA (hCA) isoforms. nih.govmdpi.comresearchgate.net For instance, a series of quinazolinone derivatives showed moderate to significant inhibition of hCA-II, with IC50 values ranging from 14.0 to 59.6 μM. nih.govdocumentsdelivered.com Kinetic studies revealed a competitive mode of inhibition for some of these derivatives. nih.govdocumentsdelivered.com Other synthesized quinazoline-based benzenesulfonamides have shown potent, nanomolar-level inhibition of hCA isoforms I, II, IX, and XII. tandfonline.com

Alpha-Glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org Multiple studies have identified quinazolinone derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.netnih.govresearchgate.net For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one were found to be potent non-competitive inhibitors with IC50 values of 12.5 µM and 15.6 µM, respectively. nih.govresearchgate.net Another study reported a quinazolin-4(3H)-one derivative with an IC50 of 14.4 µM, which is significantly more potent than the standard drug acarbose. nih.gov

Cytochrome bd Oxidase: In Mycobacterium tuberculosis, the respiratory chain has two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. mdpi.com Inhibiting both is a promising strategy for tuberculosis treatment. nih.gov N-Phenethyl-quinazolin-4-yl-amines, which are structurally related to this compound, have been synthesized and identified as potent inhibitors of cytochrome bd oxidase. mdpi.com Some of these compounds were more active than the natural inhibitor aurachin D. mdpi.com

Enzyme TargetQuinazolinone Derivative TypeReported IC50/Ki Values
Human Carbonic Anhydrase-II (hCA-II) Quinazolinone derivativesIC50 values ranging from 14.0–59.6 μM. nih.govdocumentsdelivered.com
Human Carbonic Anhydrase-II (hCA-II) 4-Anilinoquinazoline-based benzenesulfonamidesKi of 2.4 nM for the most potent compound. tandfonline.com
Alpha-Glucosidase 2-Aryl-quinazolin-4(3H)-onesIC50 values of 12.5 µM and 15.6 µM. nih.govresearchgate.net
Alpha-Glucosidase Quinazolin-4(3H)-one derivativesIC50 of 14.4 µM for the most potent compound. nih.gov
Cytochrome bd Oxidase N-Phenethyl-quinazolin-4-yl-aminesPotent inhibition, more active than aurachin D. mdpi.com

Interactions with Other Receptor Systems and Ion Channels

The diverse biological activities of quinazolinone derivatives suggest potential interactions with other receptor systems and ion channels, though specific, detailed profiling across a wide range of these targets is less commonly reported than for kinases and enzymes. Their structural similarity to known pharmacophores indicates a broad potential for such interactions, which remains an area for further investigation.

Elucidation of Cellular and Subcellular Mechanisms

Beyond direct molecular targeting, quinazolinone derivatives have been shown to influence fundamental cellular processes, particularly those related to cell proliferation and survival. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

A significant body of research points to the ability of quinazolinone derivatives to halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells. nih.govmdpi.com

Cell Cycle Arrest: Various quinazolinone derivatives have been shown to induce cell cycle arrest at different phases. For instance, some derivatives cause an increase in the G2/M phase population, indicative of mitotic arrest, which often precedes apoptosis. mdpi.comiiarjournals.org A novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.govresearchgate.net Other quinazolinone compounds have been reported to arrest the cell cycle in the G1 phase. tandfonline.comnih.gov This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK4/6. tandfonline.comnih.gov

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anticancer activity of many quinazolinone compounds. ajms.iq This process can be triggered through various signaling cascades. Studies have shown that these derivatives can increase the levels of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2. tandfonline.comnih.gov Activation of executioner caspases, such as caspase-3, is also a common finding. tandfonline.comnih.govnih.gov Some compounds induce apoptosis in a manner dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net

Cellular ProcessQuinazolinone DerivativeKey Mechanistic Findings
Cell Cycle Arrest 2,4-dibenzylaminoquinazolineDecrease of cells in G1 phase and increase in G2 phase before cell death. nih.gov
Cell Cycle Arrest 1,3-benzodioxole quinazolinone derivativeArrested the cell cycle at the G1-phase, associated with CDK4/6 inhibition. tandfonline.comnih.gov
Cell Cycle Arrest 04NB-03Induced G2/M phase arrest in a ROS-dependent manner. nih.govresearchgate.net
Apoptosis Symmetrical quinazoline derivativesInduced caspase-3 activation and nuclear chromatin degradation. nih.gov
Apoptosis Holu-12Caused G2/M-phase cell cycle arrest, PARP cleavage, and mitotic arrest followed by apoptosis. mdpi.com
Apoptosis 1,3-benzodioxole quinazolinone derivativeIncreased caspase-3 levels, upregulated Bax, and downregulated Bcl-2. tandfonline.comnih.gov

Inhibition of Microtubule Polymerization

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and are critical for forming the mitotic spindle during cell division. nih.gov Their inhibition is a validated anticancer strategy. Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. nih.goviiarjournals.orgnih.gov By interfering with the assembly of tubulin into microtubules, these compounds disrupt mitosis, leading to cell cycle arrest and apoptosis. iiarjournals.orgnih.gov For example, certain 4-aminoquinazoline derivatives have been shown to satisfactorily inhibit microtubule polymerization and exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov

Suppression of Tumor Cell Migration, Invasion, and Angiogenesis

Following a comprehensive search of peer-reviewed scientific literature, no studies were identified that specifically investigated the effects of this compound on the suppression of tumor cell migration, invasion, or angiogenesis at the pre-clinical level. While the quinazoline scaffold is of interest in anticancer research, data detailing the specific impact of the 4-phenethyl substitution on these particular cancer-related processes are not available in the public domain.

Modulation of Neurodegenerative Disease Hallmarks (e.g., Amyloid-beta Aggregation, Tau Protein Pathways)

A thorough review of scientific databases found no published pre-clinical studies examining the role of this compound in the modulation of neurodegenerative disease hallmarks. Specifically, there is no available research data on its effects on amyloid-beta aggregation or its interaction with tau protein pathways, which are critical markers in neurodegenerative conditions like Alzheimer's disease.

Gene Expression and Proteomic Profiling in Pre-clinical Models

No pre-clinical studies featuring gene expression or proteomic profiling in response to treatment with this compound have been published in the scientific literature. Consequently, there are no available data tables or detailed research findings to report on how this specific compound may alter gene or protein expression in pre-clinical models.

Advanced Analytical Methodologies for Characterization of 4 Phenethylquinazolin 2 1h One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of chemical bonds, as well as the magnetic environments of individual nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Phenethylquinazolin-2(1H)-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the quinazolinone ring and the phenethyl group would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with adjacent protons. The ethylenic bridge protons of the phenethyl group would likely appear as two triplets in the range of δ 2.9-3.3 ppm. The NH proton of the quinazolinone ring is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found far downfield (δ > 160 ppm). The aromatic and olefinic carbons would resonate in the δ 110-150 ppm range. The aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum (δ 30-40 ppm).

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic7.0 - 8.5MultipletsQuinazolinone & Phenyl H
NHVariableBroad SingletQuinazolinone NH
-CH₂-~3.2TripletAr-CH₂-
-CH₂-~3.0Triplet-CH₂-Ph
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl> 160C=O
Aromatic/Olefinic110 - 150Quinazolinone & Phenyl C
Aliphatic30 - 40-CH₂-CH₂-

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the bond between the two methylene (B1212753) groups of the phenethyl side chain, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a quinazolinone-containing fragment. Another characteristic fragmentation would be the loss of the entire phenethyl group, resulting in a fragment corresponding to the 4-methylquinazolin-2(1H)-one cation. HRMS would be crucial in confirming the elemental composition of the parent ion and its major fragments, providing strong evidence for the proposed structure.

Expected Key Fragments in the Mass Spectrum:

m/z Proposed Fragment
250[M]⁺
145[M - C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration around 1650-1690 cm⁻¹. The N-H stretching vibration of the amide would appear as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The quinazolinone ring system is a major chromophore and is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. The presence of the phenethyl group may cause a slight shift in the absorption maxima compared to the unsubstituted quinazolinone core.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for determining the purity of a sample and for its isolation. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for the analysis of this compound. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected, typically with a UV detector set at a wavelength where the compound has maximum absorbance. Studies on similar quinazoline (B50416) derivatives have successfully employed HPLC for stability and purity assessments. researchgate.net

Column Chromatography: For the preparative-scale purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase and a gradient of organic solvents, such as ethyl acetate (B1210297) in hexane, is a standard and effective method.

Advanced Microscopy Techniques for Visualization of Cellular Interactions

Advanced microscopy techniques, particularly fluorescence microscopy, are powerful tools for visualizing the subcellular localization and interactions of molecules within living cells. Many quinazolinone derivatives have been shown to possess intrinsic fluorescent properties or can be functionalized with fluorophores to enable their visualization. oregonstate.edulibretexts.orglibretexts.org

Should this compound exhibit fluorescence, confocal laser scanning microscopy could be employed to study its uptake and distribution in different cell lines. This would provide valuable insights into its potential as a biological probe or a drug candidate by revealing its target compartments within the cell. The inherent fluorescence of some quinazoline scaffolds makes them attractive for such bioimaging studies. nih.gov

Future Research Directions and Translational Potential for 4 Phenethylquinazolin 2 1h One

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

Future efforts would likely involve extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the phenethyl group at the 4-position and making substitutions on both the quinazolinone core and the phenyl ring of the phenethyl moiety, researchers could identify key structural features that enhance potency and selectivity for a specific biological target. Computational methods, such as molecular docking, are crucial in guiding these modifications to optimize interactions with the target's binding site. For instance, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and improve target engagement.

Exploration of Multi-Targeting and Polypharmacological Strategies

Given the complexity of diseases like cancer, there is a growing trend in designing single molecules that can interact with multiple targets. This "polypharmacology" approach can lead to enhanced efficacy and a lower likelihood of drug resistance. A key strategy is molecular hybridization, where the quinazolinone scaffold is combined with other pharmacophores known to be active against different targets. For example, quinazoline-based dual inhibitors targeting enzymes like histone deacetylases (HDAC) and phosphoinositide 3-kinases (PI3K), or multiple receptor tyrosine kinases (e.g., EGFR, VEGFR), have been explored. Future work on a compound like 4-Phenethylquinazolin-2(1H)-one could involve creating hybrid molecules to engage with multiple disease-related pathways simultaneously.

Development of Innovative Synthetic Methodologies for Sustainable Production

The chemical synthesis of quinazolinone derivatives is an active area of research, with a strong emphasis on green chemistry principles to ensure environmental sustainability and cost-effectiveness. Innovative methods that could be applied to the synthesis of this compound include:

Microwave-assisted synthesis: To reduce reaction times and energy consumption.

Multicomponent reactions (MCRs): To improve atom economy by combining multiple starting materials in a single step.

Use of green solvents: Employing water, polyethylene glycol (PEG), or biomass-derived solvents like eucalyptol to replace hazardous organic solvents.

Catalyst innovation: Developing reusable, magnetically recoverable nanocatalysts or exploring metal-free and catalyst-free reaction conditions to minimize waste and environmental impact.

Application in Novel Pre-clinical Disease Models and Experimental Systems

Once potent and selective derivatives are identified, they would need to be evaluated in relevant preclinical models. This involves moving from in vitro cell-based assays to in vivo studies using animal models that accurately mimic human diseases. For example, if a derivative shows anticancer activity, it would be tested in xenograft or syngeneic mouse models to assess its anti-tumor efficacy, pharmacokinetics, and safety profile. For neurodegenerative diseases, transgenic mouse models would be appropriate. These studies are critical for establishing proof-of-concept and determining the translational potential of the compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. In the context of developing derivatives of this compound, these technologies could be applied to:

Predictive Modeling: Build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, unsynthesized derivatives, thus prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generate entirely new molecular structures with desired pharmacological properties based on the quinazolinone scaffold.

Pharmacokinetic Prediction: Develop models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with better drug-like properties early in the discovery process.

While these future directions are plausible for any new quinazolinone derivative, it must be reiterated that they are currently hypothetical for This compound due to the lack of specific research on this compound.

Q & A

(Basic) What are the common synthetic routes for 4-Phenethylquinazolin-2(1H)-one?

Answer:
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with phenethylamine or its analogs. Key steps include:

  • Reagent selection : Use of acetic acid as a catalyst for cyclization under reflux conditions (e.g., ethanol or DMSO as solvents) to optimize ring closure .
  • Temperature control : Maintaining 80–100°C during reflux to prevent side reactions like premature oxidation .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the product, with yields improved by adjusting pH to 4–4.5 during precipitation .
  • Oxidation/Reduction : Post-synthetic modifications may employ potassium permanganate for oxidation or sodium borohydride for selective reduction of intermediates .

(Basic) How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on multimodal analytical techniques:

  • Spectroscopy :
    • IR : Peaks at 1671 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N) confirm the quinazolinone core .
    • NMR : ¹H NMR signals at δ 7.26–7.62 ppm (aromatic protons) and δ 11.00 ppm (NH/OH groups) validate substituent positions .
  • X-ray crystallography : Dihedral angles (e.g., 35.4° between quinazoline and phenyl planes) and bond lengths (e.g., C=O at 1.226 Å) provide 3D conformational insights .

(Advanced) What strategies optimize the yield of this compound under varying solvent conditions?

Answer:
Solvent polarity and proticity critically influence reaction efficiency:

  • Polar aprotic solvents (DMSO) : Enhance reaction kinetics by stabilizing intermediates but may require longer reflux times (2–4 hours) .
  • Polar protic solvents (ethanol) : Favor cyclization via hydrogen bonding but risk side reactions (e.g., esterification) if pH is not tightly controlled .
  • Solvent-free conditions : Emerging methods using t-BuONa as a base reduce purification complexity, achieving yields >80% in 1–2 hours .
  • Optimization metrics : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust solvent ratios post-reaction to improve crystallization .

(Advanced) How do structural modifications at the phenethyl group influence biological activity?

Answer:
The phenethyl moiety’s electronic and steric properties modulate target interactions:

  • Electron-withdrawing substituents (e.g., Cl) : Enhance anti-microbial activity by increasing electrophilicity at the quinazolinone core .
  • Extended conjugation (e.g., aryl thiazole-triazole hybrids) : Improve binding to kinase targets (e.g., EGFR) via π-π stacking, as shown in docking studies .
  • Steric hindrance : Bulky substituents at the phenethyl position reduce solubility but increase selectivity for hydrophobic enzyme pockets (e.g., SIRT1 inhibitors) .

(Advanced) How to resolve contradictions in spectroscopic data for quinazolinone derivatives?

Answer:
Discrepancies in NMR/IR data often arise from tautomerism or polymorphism:

  • Tautomer identification : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., C=O at 161–164 ppm vs. 151–158 ppm for enol forms) .
  • Polymorph discrimination : Use X-ray powder diffraction (XRPD) to distinguish crystalline forms, particularly when NH groups exhibit variable hydrogen-bonding networks .
  • Dynamic NMR : Conduct variable-temperature ¹H NMR to detect slow-exchange tautomers (e.g., lactam-lactim equilibria) .

(Advanced) What computational methods predict the binding affinity of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (e.g., PDB: 3W32 for SIRT1) to prioritize derivatives with low RMSD (<2.0 Å) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; focus on key residues (e.g., His363 in SIRT1) .
  • QSAR models : Utilize Hammett constants (σ) of phenethyl substituents to correlate logP values with anti-cancer IC₅₀ data .

(Basic) What are the primary biological targets of quinazolinone derivatives like this compound?

Answer:
Mechanistic studies highlight activity against:

  • Kinases (EGFR, VEGFR) : Inhibit phosphorylation via competitive ATP binding, validated by kinase assays .
  • Sirtuins (SIRT1) : Induce apoptosis in cancer cells by blocking deacetylase activity, as shown in MHY2251 analogs .
  • Microbial enzymes (DNA gyrase) : Disrupt bacterial replication through topoisomerase inhibition .

(Advanced) How to address low aqueous solubility in this compound derivatives?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability, as tested in in vivo models .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize hydrates with higher dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.